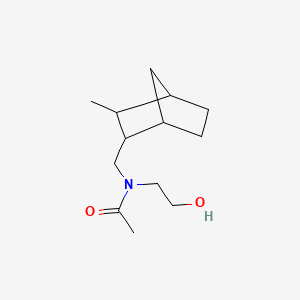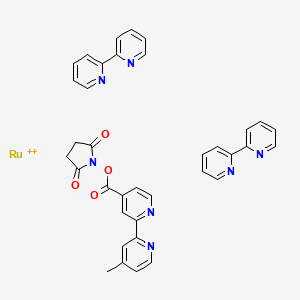
bis-(Bipyridin)-4'-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(Bipyridin)-4’-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6: is a ruthenium-based complex that is widely used in various scientific fields due to its unique photophysical properties. This compound is known for its high fluorescence lifetime, photostability, and water solubility, making it suitable for applications in fluorescence labeling and imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(Bipyridin)-4’-methyl-4-carboxybipy-Ru N-succinimidyl esterPF6 involves several steps The starting materials typically include 2,2’-bipyridine and 4’-methyl-4-carboxybipyridineThe final product is obtained as a hexafluorophosphate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically purified using chromatographic techniques and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bis-(Bipyridin)-4’-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6 undergoes various chemical reactions, including:
Oxidation and Reduction: The ruthenium center can participate in redox reactions, altering its oxidation state.
Substitution: The N-succinimidyl ester group can react with nucleophiles, leading to substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions can yield various labeled biomolecules .
Scientific Research Applications
Bis-(Bipyridin)-4’-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6 has a wide range of applications in scientific research:
Chemistry: Used as a labeling agent in electrochemiluminescence assays and as a catalyst in various organic reactions
Biology: Employed in fluorescence microscopy and flow cytometry for labeling proteins and nucleic acids
Medicine: Investigated for its potential in photodynamic therapy and as a diagnostic tool
Industry: Utilized in the development of sensors and imaging devices
Mechanism of Action
The mechanism of action of bis-(Bipyridin)-4’-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6 involves its ability to interact with various biomolecules. The N-succinimidyl ester group reacts with amino groups on proteins, forming stable amide bonds. This allows the compound to label proteins and other biomolecules effectively. The ruthenium center can also participate in redox reactions, influencing the compound’s photophysical properties .
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate
- Bis(2,2’-bipyridine)-4,4’-dicarboxybipyridine-ruthenium(II) hexafluorophosphate
- Bis(2,2’-bipyridine)-4,4’-dimethylbipyridine-ruthenium(II) hexafluorophosphate
Uniqueness
Bis-(Bipyridin)-4’-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6 stands out due to its unique combination of photophysical properties and reactivity. Its long fluorescence lifetime and high photostability make it particularly suitable for applications requiring prolonged observation and imaging .
Properties
Molecular Formula |
C36H29N7O4Ru+2 |
|---|---|
Molecular Weight |
724.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+) |
InChI |
InChI=1S/C16H13N3O4.2C10H8N2.Ru/c1-10-4-6-17-12(8-10)13-9-11(5-7-18-13)16(22)23-19-14(20)2-3-15(19)21;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h4-9H,2-3H2,1H3;2*1-8H;/q;;;+2 |
InChI Key |
TXAAUWSRBKPSPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)ON3C(=O)CCC3=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


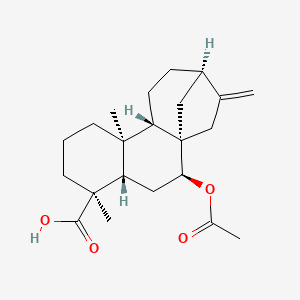
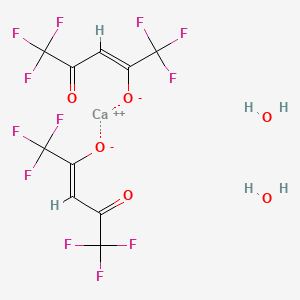
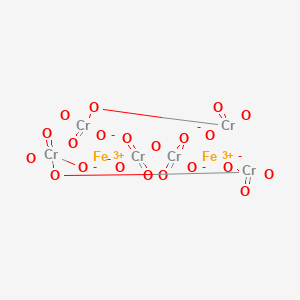
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)
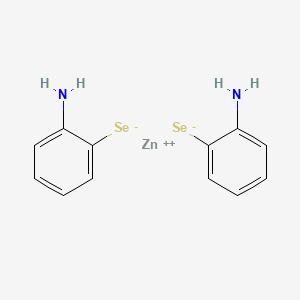


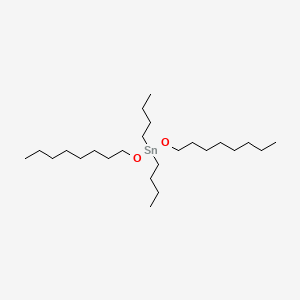
![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)


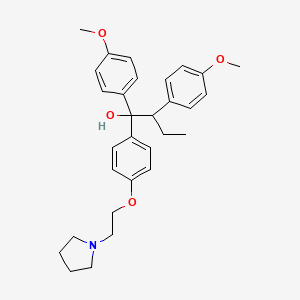
![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)
